1-Ethynylcyclobutanamine

描述

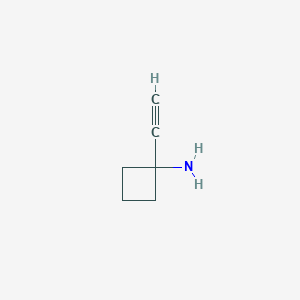

1-Ethynylcyclobutanamine is a cyclobutane-derived amine featuring an ethynyl (-C≡CH) substituent.

属性

IUPAC Name |

1-ethynylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6(7)4-3-5-6/h1H,3-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSZHLCFSYQMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Ethynylcyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and an ethynyl group. This compound has garnered interest in the fields of organic synthesis and pharmaceutical research due to its potential biological activities and reactivity profiles. The hydrochloride form of this compound enhances its solubility in water, making it more accessible for various laboratory applications.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Research indicates that this compound may exhibit significant effects on different biological systems, including:

- Neuropharmacology : Potential interactions with neurotransmitter systems.

- Metabolic Processes : Possible influence on metabolic pathways.

- Antiviral Properties : Investigations into its efficacy against viral infections.

Case Studies and Research Findings

-

Neuropharmacological Effects :

A study examining the interaction of cyclobutane derivatives with neurotransmitter receptors suggested that compounds like this compound could modulate receptor activity, potentially influencing conditions such as anxiety and depression. The structural features of the compound allow for binding to specific sites on receptors, which may lead to altered signaling pathways. -

Metabolic Implications :

Research involving metabolic assays indicated that this compound could affect adiponectin production in human bone marrow mesenchymal stem cells (hBM-MSCs). This effect was linked to its interaction with peroxisome proliferator-activated receptors (PPARs), suggesting a role in metabolic regulation and insulin sensitivity . -

Antiviral Activity :

Preliminary investigations into the antiviral properties of this compound revealed potential efficacy against certain viral pathogens. The mechanism of action appears to involve interference with viral replication processes, although further studies are needed to elucidate the specific pathways involved.

Data Table: Summary of Biological Activities

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The ethynyl group enhances the compound's reactivity, allowing it to participate in significant biochemical interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Key findings include:

- The cyclobutane ring contributes to the compound's rigidity, which may enhance binding affinity for specific targets.

- Variations in substituents on the ethynyl group can significantly alter biological activity, indicating a need for careful design in drug development.

科学研究应用

Medicinal Chemistry

1-Ethynylcyclobutanamine has shown potential in the synthesis of drug candidates due to its unique structural properties. The compound is particularly useful in the development of inhibitors for various biological targets.

Key Findings:

- PARP1 Inhibition: Research indicates that compounds derived from this compound can serve as inhibitors for PARP1, a target in cancer therapy. This application is critical for developing treatments for cancers with BRCA mutations .

- C-H Hydroxylation: Engineered P450BM3 enzymes have been utilized to selectively hydroxylate cyclobutylamine derivatives, showcasing the compound's versatility in medicinal chemistry.

Organic Synthesis

The compound is valuable in organic synthesis, particularly in reactions involving strained hydrocarbons. Its reactivity allows it to participate in various chemical transformations.

Key Findings:

- Photoredox Catalysis: this compound can be employed in photoredox catalysis to promote single-electron oxidation reactions, facilitating the formation of complex organic molecules.

- Synthesis of Cyclobutane Derivatives: The compound serves as a precursor for synthesizing highly functionalized cyclobutane derivatives through various synthetic methodologies .

Catalysis

The compound's structural features make it suitable for catalytic applications, particularly in reactions involving strained hydrocarbons.

Key Findings:

- Alkene Transformations: The use of this compound in catalysis has been shown to enable transformations involving non-activated alkenes, which are typically challenging to achieve with conventional methods.

Table 1: Summary of Applications of this compound

Case Study 1: PARP1 Inhibitors

A study explored the potential of this compound derivatives as PARP1 inhibitors. The findings revealed that certain modifications to the compound significantly enhanced its inhibitory activity against PARP1, indicating its potential utility in cancer therapeutics.

Case Study 2: C-H Hydroxylation

In another investigation, researchers utilized engineered P450BM3 enzymes for the selective hydroxylation of cyclobutylamine derivatives derived from this compound. This study demonstrated the ability to functionalize previously unreactive sites on the cyclobutane ring, leading to valuable intermediates for further synthesis.

相似化合物的比较

Reactivity and Stability

- Ethynyl vs. Aminomethyl Groups: The ethynyl group in this compound is expected to exhibit higher reactivity (e.g., in cycloadditions) compared to the aminomethyl group in 1-(Aminomethyl)cyclobutanamine, which shows greater stability under standard conditions .

Limitations and Data Gaps

- This compound : Critical data (e.g., CAS number, exact molecular weight) and experimental results (toxicity, stability) are absent in the provided evidence.

- Decomposition Products : Most compounds lack detailed decomposition profiles, complicating hazard assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。